molecular formula C19H22N2O6S2 B11326943 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide CAS No. 1015570-44-1

4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B11326943
CAS No.: 1015570-44-1
M. Wt: 438.5 g/mol
InChI Key: YTXVRBDXNCZOSV-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including an isothiazolidinyl ring, an ethoxyphenyl group, and a dimethylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isothiazolidinyl Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinyl ring.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isothiazolidinyl ring.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.

Medicine

In medicine, the compound may be explored for its therapeutic potential, particularly in the treatment of bacterial infections or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.

Uniqueness

What sets 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

CAS No.

1015570-44-1

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O6S2/c1-4-27-17-8-6-5-7-16(17)20-29(25,26)19-13(2)11-15(12-14(19)3)21-18(22)9-10-28(21,23)24/h5-8,11-12,20H,4,9-10H2,1-3H3

InChI Key

YTXVRBDXNCZOSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)N3C(=O)CCS3(=O)=O)C

Origin of Product

United States

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